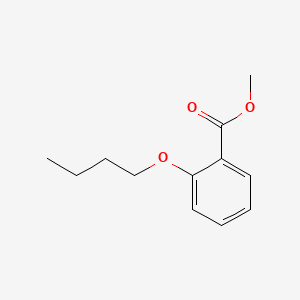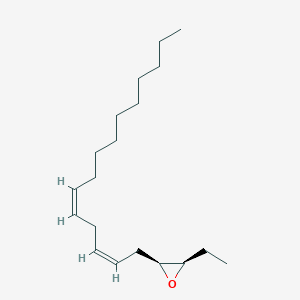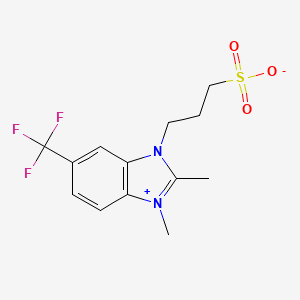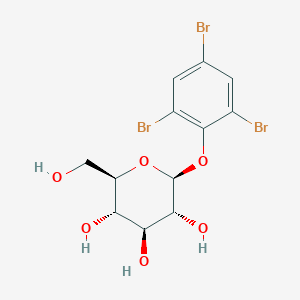
2,4,6-Tribromophenyl b-D-Glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromophenyl beta-D-Glucopyranoside is a chemical compound with the molecular formula C12H13Br3O6 and a molecular weight of 492.94 g/mol It is known for its unique structure, which includes a glucopyranoside moiety linked to a tribromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl beta-D-Glucopyranoside typically involves the bromination of phenyl beta-D-glucopyranoside. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tribromophenyl beta-D-Glucopyranoside are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tribromophenyl beta-D-Glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The glucopyranoside moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl glucopyranosides, while oxidation and reduction reactions can modify the glucopyranoside moiety .
Applications De Recherche Scientifique
2,4,6-Tribromophenyl beta-D-Glucopyranoside has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound can be used to study the interactions between glucopyranosides and biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Tribromophenyl beta-D-Glucopyranoside involves its interaction with specific molecular targets. The tribromophenyl group can interact with various enzymes and receptors, while the glucopyranoside moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl beta-D-Glucopyranoside: A similar compound without the bromine atoms, used in similar applications.
2,4,6-Tribromophenyl Tetracetyl-beta-D-Glucopyranoside: A derivative with acetyl groups on the glucopyranoside moiety.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another glucopyranoside derivative with benzyl groups.
Uniqueness
2,4,6-Tribromophenyl beta-D-Glucopyranoside is unique due to the presence of three bromine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other glucopyranoside derivatives. This makes it a valuable compound for studying the effects of bromination on glucopyranosides and for developing new chemical and biological applications .
Propriétés
Formule moléculaire |
C12H13Br3O6 |
|---|---|
Poids moléculaire |
492.94 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m1/s1 |
Clé InChI |
OLINLHROZJEXTO-GPTQDWHKSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br)Br |
SMILES canonique |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


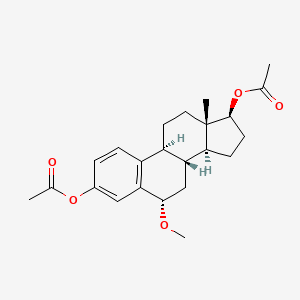
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
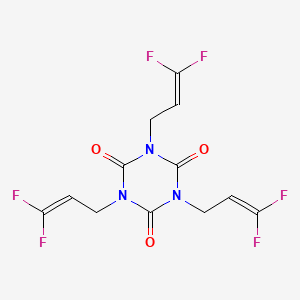
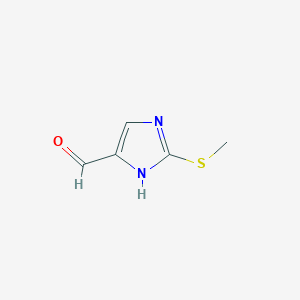
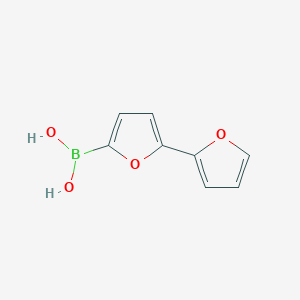
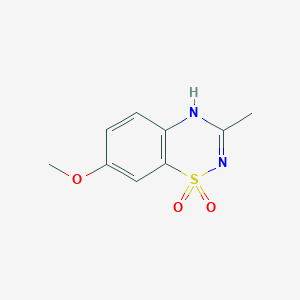
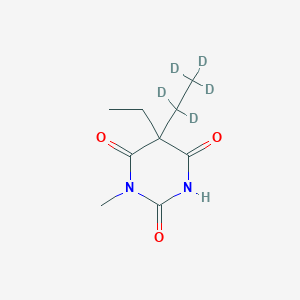
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
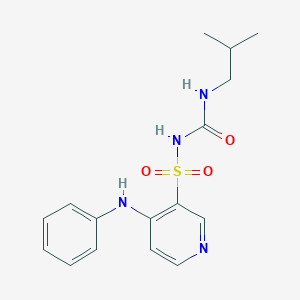
![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
